molecular formula C8H13NO3 B12915180 (3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid CAS No. 428518-39-2

(3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B12915180
CAS No.: 428518-39-2
M. Wt: 171.19 g/mol
InChI Key: YKWIPHFVESIOGN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In an industrial setting, the production of (S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to the active site of an enzyme, leading to changes in its activity and subsequent downstream effects.

Comparison with Similar Compounds

    ®-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid: The enantiomer of the compound, with different stereochemistry.

    Pyrrolidine-3-carboxylic acid: A simpler analog without the isopropyl and oxo groups.

    Proline derivatives: Compounds with similar pyrrolidine ring structures but different substituents.

Uniqueness: (S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it particularly valuable in asymmetric synthesis and enantioselective reactions.

Biological Activity

(3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid, a member of the 5-oxopyrrolidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for its inhibitory effects on various enzymes and its antimicrobial properties against drug-resistant pathogens. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₈H₁₃NO₃, with a structural representation as follows:

SMILES CC C N1CC CC1 O C O O\text{SMILES CC C N1CC CC1 O C O O}

The synthesis of this compound typically involves the Castagnoli–Cushman reaction combined with directed C(sp³)–H functionalization. This method allows for the introduction of various substituents at different positions on the pyrrolidine ring, enhancing the compound's biological activity .

Enzyme Inhibition

Recent studies have highlighted the ability of this compound derivatives to inhibit the BACE-1 enzyme, which is crucial in the development of Alzheimer's disease. The compound exhibits sub-micromolar activity against BACE-1 due to interactions at the S2′ subsite of the enzyme, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The structure-dependent antimicrobial activity indicates that modifications to the core structure can enhance efficacy against multidrug-resistant strains .

Study 1: Antimicrobial Activity

A study conducted on derivatives of 5-oxopyrrolidine revealed significant antimicrobial properties against Acinetobacter baumannii and Clostridioides difficile. The screening was performed using broth microdilution techniques, adhering to Clinical Laboratory Standards Institute recommendations. The results indicated that specific derivatives exhibited lower minimum inhibitory concentrations (MICs), highlighting their potential as novel antimicrobial agents .

Study 2: Anticancer Activity

The anticancer properties of this compound were evaluated using A549 human lung adenocarcinoma cells. Compounds were tested for cytotoxicity using MTT assays, showing that some derivatives had comparable or superior effects to cisplatin, a standard chemotherapeutic agent. This suggests that these compounds could be developed further for cancer treatment applications .

Data Summary

Activity Target Pathogen/Enzyme IC50/MIC Reference
BACE-1 InhibitionBACE-1Sub-micromolar
AntimicrobialStaphylococcus aureusMIC < 128 µg/mL
AntimicrobialKlebsiella pneumoniaeMIC < 128 µg/mL
Anticancer ActivityA549 Lung Cancer CellsIC50 comparable to cisplatin

Properties

CAS No.

428518-39-2

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(3S)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m0/s1

InChI Key

YKWIPHFVESIOGN-LURJTMIESA-N

Isomeric SMILES

CC(C)N1C[C@H](CC1=O)C(=O)O

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.